2-Amino-2-(3-chlorophenyl)butanoic acid
Overview
Description
“2-Amino-2-(3-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an amino group (-NH2), a carboxyl group (-COOH), and a 3-chlorophenyl group attached to a butanoic acid backbone .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a predicted boiling point of approximately 332.7°C and a predicted density of approximately 1.3 g/cm³. Its refractive index is predicted to be 1.57 at 20°C .Scientific Research Applications
Molecular Docking and Structural Studies
Research on derivatives of 2-Amino-2-(3-chlorophenyl)butanoic acid, such as 4-[(3, 4-dichlorophenyl) amino] 2-methylidene 4-oxo butanoic acid (DMOA), has demonstrated their potential in molecular docking, indicating biological activities and potential pharmacological importance. These compounds exhibit properties that make them candidates for nonlinear optical materials, with studies involving theoretical calculations, experimental spectroscopy, and analysis of interactions like hydrogen bonding and Van der Waals interaction (Vanasundari et al., 2017).
Crystal Engineering
Baclofen, a slightly water-soluble hydrophobic γ-amino acid derivative of this compound, has been used in crystal engineering studies. The crystal structure, thermal analysis, and X-ray analysis of multicomponent crystals formed between baclofen and various carboxylic acids have been investigated to understand conformation and protonation properties. These studies are significant for analyzing specific intermolecular interactions in crystal structures (Báthori & Kilinkissa, 2015).
Vibrational Spectra and Electronic Analysis
Investigations into the molecular structure, vibrational spectra, and electronic properties of 4-amino-3(4-chlorophenyl) butanoic acid have been conducted. Studies include molecular electronic energy, geometrical structure, harmonic vibrational spectra, infrared intensities, and Raman scattering activities, providing insights into the stability of the molecule and intramolecular interactions. Such research is essential for understanding the reactivity and charge transfer within the molecule (Muthu & Paulraj, 2012).
Synthesis and Pharmacological Evaluation
Synthetic derivatives of this compound have been evaluated for pharmacological activities. For instance, Schiff bases of gamma-aminobutyric acid have been tested for anticonvulsant and gammaAbu mimetic activity, indicating the potential use of these compounds in medicinal chemistry (Kaplan et al., 1980).
Safety and Hazards
While specific safety data for “2-Amino-2-(3-chlorophenyl)butanoic acid” is not available, general precautions for handling chemicals should be followed. This includes avoiding inhalation, ingestion, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-10(12,9(13)14)7-4-3-5-8(11)6-7/h3-6H,2,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTBLRIBNXXEBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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